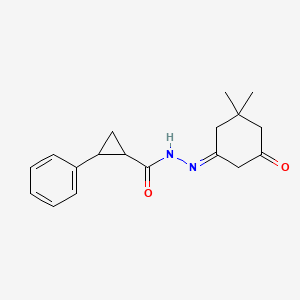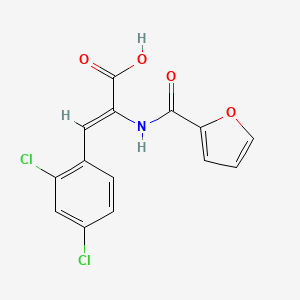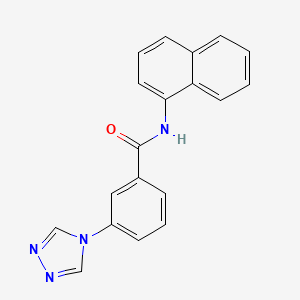![molecular formula C14H20ClN3O3S B5315022 4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPI and is a sulfonamide derivative.
Mécanisme D'action
The mechanism of action of CMPI is not fully understood. However, studies have suggested that CMPI exerts its antitumor activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and progression. By inhibiting the activity of CA IX, CMPI reduces the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
CMPI has been found to have several biochemical and physiological effects. Studies have shown that CMPI inhibits the activity of CA IX, which leads to a decrease in the acidity of the tumor microenvironment. CMPI has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, CMPI has neuroprotective effects against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CMPI in lab experiments is its potent antitumor activity against various types of cancer cells. CMPI has also been found to have neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of using CMPI in lab experiments is its potential toxicity. Studies have shown that CMPI can cause liver and kidney damage in animal models.
Orientations Futures
There are several future directions for the research and development of CMPI. One of the future directions is to investigate the potential use of CMPI in combination with other chemotherapeutic agents for the treatment of cancer. Another future direction is to investigate the potential use of CMPI in the treatment of neurodegenerative diseases. Furthermore, future studies should focus on the development of less toxic analogs of CMPI with improved efficacy and safety profiles.
Conclusion
In conclusion, CMPI is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. CMPI has potent antitumor activity against various types of cancer cells and has neuroprotective effects against oxidative stress-induced neuronal damage. However, the potential toxicity of CMPI is a limitation in its use in lab experiments. Future studies should focus on the development of less toxic analogs of CMPI with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of CMPI involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine to form 4-chloro-3-nitrobenzamide. This intermediate is then reduced using iron and hydrochloric acid to obtain 4-chloro-3-aminobenzamide. The final step involves the reaction of 4-chloro-3-aminobenzamide with 4-methylpiperazine and sulfonyl chloride to obtain CMPI.
Applications De Recherche Scientifique
CMPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CMPI is in the field of cancer research. Studies have shown that CMPI has potent antitumor activity against various types of cancer cells, including breast, colon, and lung cancer cells. CMPI has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another potential application of CMPI is in the field of neurodegenerative diseases. Studies have shown that CMPI has neuroprotective effects against oxidative stress-induced neuronal damage. CMPI has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-chloro-N-ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-3-16-14(19)11-4-5-12(15)13(10-11)22(20,21)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHZTUSSJKOCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-phenyl-1-piperazinyl)-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314944.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5314950.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314955.png)
![propyl 4-[(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5314956.png)


![5-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314994.png)
![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)